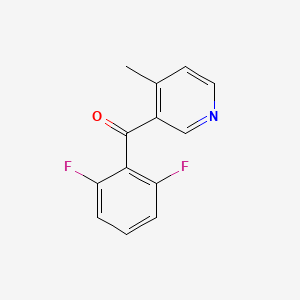

3-(2,6-Difluorbenzoyl)-4-methylpyridin

Übersicht

Beschreibung

3-(2,6-Difluorobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2,6-Difluorobenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,6-Difluorobenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Entwicklung von Pestiziden

3-(2,6-Difluorbenzoyl)-4-methylpyridin: wird bei der Synthese verschiedener Pestizide eingesetzt. Seine Rolle als Zwischenprodukt bei der Herstellung von insektiziden Benzoylphenylharnstoff-Derivaten ist bedeutend . Diese Verbindungen wirken als Chitin-Synthese-Inhibitoren, die das Wachstum und die Entwicklung von Insekten stören, indem sie ihre Chitinsynthese beeinträchtigen .

Pharmazeutische Zwischenprodukte

In der pharmazeutischen Industrie dient diese Verbindung als Vorläufer bei der Synthese von Medikamenten. Beispielsweise wird sie bei der Herstellung von Lufenuron verwendet, einem pharmazeutischen Sekundärstandard, der zur Qualitätskontrolle in Pharma-Laboren eingesetzt wird .

Materialwissenschaften

Die Derivate der Verbindung werden in der Materialwissenschaft auf ihre mögliche Verwendung bei der Herstellung neuer Materialien mit spezifischen Eigenschaften untersucht. So könnten bestimmte Derivate verwendet werden, um die Haltbarkeit oder Stabilität von Materialien unter verschiedenen Umweltbedingungen zu verbessern .

Umweltwissenschaften

In der Umweltwissenschaft ist die Verbindung Bestandteil von Studien, die die Auswirkungen verschiedener Chemikalien auf Ökosysteme beurteilen. Sie ist an der Erforschung des Abbauverhaltens von Pestiziden und ihres Umweltverhaltens beteiligt .

Chemische Synthese

This compound: ist ein wichtiger Bestandteil der chemischen Synthese, bei der er zur Herstellung neuartiger Verbindungen mit potenziellen Anwendungen in verschiedenen Industrien eingesetzt wird. Seine Derivate haben sich als hervorragende fungizide Aktivitäten erwiesen, die für den Schutz von Nutzpflanzen vor Pilzkrankheiten entscheidend sind .

Biochemie

In der Biochemie wird die Verbindung verwendet, um die biochemischen Pfade und Wirkmechanismen verschiedener Substanzen zu untersuchen. Sie ist beispielsweise an der Beurteilung der durch Chitin-Synthese-Inhibitoren induzierten Störung von biologischen Systemen beteiligt .

Wirkmechanismus

Target of Action

Compounds similar to “3-(2,6-Difluorobenzoyl)-4-methylpyridine”, such as diflubenzuron , are known to target chitin synthesis in insects . Chitin is a crucial component of the exoskeleton of insects and disrupting its synthesis can lead to their death .

Mode of Action

These compounds inhibit the synthesis of chitin by blocking the action of the enzyme chitin synthase . This prevents the formation of a new exoskeleton during the molting process, leading to the death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by these compounds is the chitin synthesis pathway . By inhibiting chitin synthase, these compounds prevent the formation of chitin, disrupting the molting process and leading to the death of the insect .

Pharmacokinetics

Similar compounds are known to be poorly soluble in water and relatively stable in acidic and neutral media .

Result of Action

The primary result of the action of these compounds is the death of the insect. By inhibiting chitin synthesis, these compounds prevent the formation of a new exoskeleton during the molting process, which is fatal to the insect .

Action Environment

The efficacy and stability of these compounds can be influenced by various environmental factors. For example, diflubenzuron and similar compounds have been detected in marine sediments and benthic macrofauna collected at aquaculture sites , indicating that they can persist in the environment for some time after application .

Eigenschaften

IUPAC Name |

(2,6-difluorophenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-5-6-16-7-9(8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSGDMLSXCVRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol](/img/structure/B1453057.png)

![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)